Argiotoxin-636

Catalog No.
S603172
CAS No.
105029-41-2
M.F
C29H52N10O6
M. Wt
636.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Argiotoxin-636

CAS Number

105029-41-2

Product Name

Argiotoxin-636

IUPAC Name

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Molecular Formula

C29H52N10O6

Molecular Weight

636.8 g/mol

InChI

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1

InChI Key

FTNICLJXPYLDAH-GOTSBHOMSA-N

SMILES

Array

Synonyms

AR-636, AR636, argiotoxin 636, argiotoxin-636, argiotoxin636, ArgTX-636

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N

The exact mass of the compound Argiotoxin 636 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Argiotoxin-636 (ArgTX-636) is a polyamine amide toxin originally isolated from the venom of the orb-weaver spider *Argiope lobata*. It functions as a non-competitive antagonist of ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and kainate receptor subtypes. Its mechanism involves open-channel block, where the molecule physically occludes the ion flow through the activated receptor pore in a voltage- and use-dependent manner. This well-defined mechanism makes it a critical tool for studying the biophysical properties and physiological roles of glutamate-gated ion channels.

Procuring a generic polyamine toxin or a crude venom extract instead of purified Argiotoxin-636 introduces critical experimental variables. Crude venom contains a complex mixture of multiple toxins and enzymes, making dose-response relationships and mechanistic conclusions unreliable. Furthermore, even closely related synthetic analogs and other purified spider toxins are not directly interchangeable. Minor modifications to the polyamine chain or aromatic headgroup result in significant, often order-of-magnitude, shifts in potency and selectivity between NMDA and AMPA receptor subtypes. Therefore, using Argiotoxin-636 specifically is essential for reproducing published findings and for studies where a well-characterized, broad-spectrum iGluR antagonist is required as a baseline or reference compound.

Benchmark for Selectivity: The Parent Compound for High-Selectivity Analog Development

Argiotoxin-636 is characterized as a potent but broadly acting, non-selective open-channel blocker of iGlu receptors. This property makes it the essential parent compound and experimental benchmark against which more selective analogs are developed. For instance, systematic modification of its polyamine backbone has yielded analogs with specific and potent preferences for either NMDA or AMPA receptors, highlighting the unique role of the original ArgTX-636 structure as a powerful, wide-spectrum inhibitor.

Evidence DimensioniGluR Subtype Selectivity
Target Compound DataPotent but non-selective antagonism at both NMDA and AMPA receptor subtypes.
Comparator Or BaselineSynthetic analogs designed for high selectivity (e.g., ArgTX-75 for NMDA, ArgTX-48 for AMPA).
Quantified DifferenceWhile ArgTX-636 inhibits both receptor families, its synthetic analogs can achieve high selectivity, demonstrating the parent compound's role as a broad-spectrum reference.
ConditionsElectrophysiological recordings (e.g., two-electrode voltage clamp) in Xenopus oocytes expressing specific recombinant iGluR subtypes.

For initial screening, validating broad iGluR channel block, or as a starting point for a SAR campaign, procuring the parent ArgTX-636 is the scientifically required first step before using more narrow-spectrum, specialized analogs.

Defined NMDA Subtype Preference: Over 20-Fold Selectivity for GluN2A/B over GluN2C/D

Despite its broad action across iGluR families, ArgTX-636 exhibits a clear and quantifiable preference among NMDA receptor subtypes. It is a significantly more potent blocker of receptors containing GluN2A and GluN2B subunits compared to those containing GluN2C and GluN2D subunits. This intrinsic selectivity is a key differentiator from other non-specific channel blockers.

Evidence DimensionNMDA Receptor Subtype Potency
Target Compound DataHigh potency at GluN1/2A and GluN1/2B subtypes.
Comparator Or BaselineLow potency at GluN1/2C and GluN1/2D subtypes.
Quantified DifferenceOver 20-fold higher potency for GluN1/2A and GluN1/2B versus GluN1/2C and GluN1/2D.
ConditionsTwo-electrode voltage-clamp electrophysiology on recombinant NMDARs expressed in Xenopus oocytes.

This makes ArgTX-636 a superior choice for specifically targeting GluN2A/B-dominant synaptic populations, allowing for functional dissection that is not possible with antagonists that lack this subtype preference.

Handling & Processability: Defined Solubility and Stability for Assay Reproducibility

As a purified, synthetic compound, Argiotoxin-636 offers superior handling and processability compared to its natural source material. Technical datasheets confirm its high purity (>95% by HPLC) and ready solubility in common laboratory solvents, including water, saline, and methanol. This contrasts sharply with crude venom, which has undefined composition and variable solubility.

Evidence DimensionSolubility and Purity
Target Compound DataSoluble in water, saline, methanol, and ethanol. Purity >95%. Stable for one year at 4°C when stored dry.
Comparator Or BaselineCrude spider venom.
Quantified DifferenceDefined chemical entity with guaranteed purity and solubility versus a complex, variable biological mixture.
ConditionsStandard laboratory stock solution preparation and storage.

Procuring high-purity ArgTX-636 ensures accurate dosing and experimental reproducibility, eliminating the confounding variables and poor consistency inherent to using crude venom extracts.

Establishing a Pharmacological Baseline for SAR Programs

Due to its potent but broad-spectrum activity, ArgTX-636 serves as the ideal reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation iGluR antagonists with enhanced subtype selectivity.

Functional Probing of GluN2A/B-Enriched Synapses

The toxin's greater than 20-fold preference for GluN2A and GluN2B subunits makes it a precise tool for investigating synaptic transmission and plasticity in brain regions or developmental stages where these specific NMDA receptor subtypes are highly expressed.

Quantitative Studies of Voltage-Dependent Channel Block

The high purity and defined solubility of synthetic ArgTX-636 are critical for biophysical studies that require precise concentration control to accurately model the kinetics and voltage-dependence of ion channel blockade, an objective not feasible with crude venom.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

11

Exact Mass

636.40712942 Da

Monoisotopic Mass

636.40712942 Da

Heavy Atom Count

45

Other CAS

108687-79-2

Wikipedia

Argiotoxin

Dates

Last modified: 02-18-2024

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